Calcium linoleate

Descripción general

Descripción

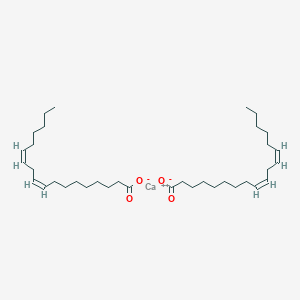

Calcium linoleate is an organic calcium salt that contains linoleate, a derivative of linoleic acid. It is a compound with the molecular formula C36H62CaO4. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is often used in studies related to fatty acids and their derivatives due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium linoleate is typically synthesized from linoleic acid and calcium. The preparation involves the reaction of linoleic acid with calcium hydroxide or calcium carbonate under controlled conditions. The reaction can be represented as follows: [ \text{2C18H32O2} + \text{Ca(OH)2} \rightarrow \text{C36H62CaO4} + \text{2H2O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting linoleic acid with calcium salts. The process involves heating the mixture to facilitate the reaction and ensure complete conversion. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound.

Análisis De Reacciones Químicas

Oxidation Reactions

Calcium linoleate undergoes oxidation due to the susceptibility of its conjugated diene system (C9-C10 and C12-C13) to radical-mediated peroxidation:

-

Primary oxidation products : Hydroperoxides (e.g., 9-HPODE, 13-HPODE) form via free radical chain reactions .

-

Secondary oxidation : Hydroperoxides degrade to reactive aldehydes (4-hydroxynonenal) and ketones (9-KODE, 13-KODE) .

Key Data:

Mechanistic Insight : Oxidation occurs preferentially at the bis-allylic positions (C11) due to lower bond dissociation energy (~50 kcal/mol) . Calcium ions modulate lipid peroxidation by stabilizing intermediate radicals .

Biohydrogenation

In ruminal environments, this compound undergoes microbial biohydrogenation:

-

Pathway : Linoleate → cis-9,trans-11 conjugated linoleic acid (CLA) → trans-11 vaccenic acid → stearic acid .

-

Key finding : this compound does not escape ruminal biohydrogenation, with >90% conversion to saturated fatty acids under anaerobic conditions .

Enzymatic Modification

Lipoxygenases (LOXs) catalyze regioselective oxygenation:

-

Potato 5-LOX : Calcium activates 5-LOX at pH >6.3 by abolishing substrate inhibition (≥1 mM linoleate) .

-

Coral 11R-LOX : Calcium induces conformational changes in the PLAT domain, enabling membrane binding and substrate channel access .

Kinetic Parameters (Potato 5-LOX):

| Parameter | Value |

|---|---|

| Vₘₐₓ | 7.8 μmol/min/mg |

| Kₘ (PC substrate) | 16 μM |

| pH optimum | 6.3 |

Nitration and Nitroalkene Formation

Reaction with nitrite (NO₂⁻) under acidic conditions yields nitro derivatives:

-

Products : Isomeric nitroalkenes (e.g., 3-nitro-1,5-hexadiene), nitrohydroxy compounds, and dinitro derivatives .

-

Mechanism : HNO₂-mediated nitration via β-nitroalkyl radical intermediates .

Isomerization and Conjugation

Industrial processes convert this compound to conjugated isomers (CLA) using alkaline catalysts:

Coordination Chemistry

Calcium ions form chelate complexes with linoleate carboxylates, influencing:

Aplicaciones Científicas De Investigación

Calcium linoleate has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of various fatty acid derivatives and as a reagent in organic synthesis.

Biology: It is studied for its role in cell membrane structure and function.

Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the production of soaps, detergents, and other surfactants.

Mecanismo De Acción

The mechanism of action of calcium linoleate involves its interaction with cell membranes and signaling pathways. It can modulate the activity of enzymes and receptors involved in inflammatory and metabolic processes. The molecular targets include peroxisome proliferator-activated receptors (PPARs) and other transcription factors that regulate gene expression.

Comparación Con Compuestos Similares

Calcium oleate: Similar in structure but derived from oleic acid.

Calcium stearate: Derived from stearic acid and used as a lubricant and stabilizer.

Calcium palmitate: Derived from palmitic acid and used in cosmetics and pharmaceuticals.

Uniqueness: Calcium linoleate is unique due to its polyunsaturated nature, which imparts distinct chemical and biological properties. Unlike its saturated counterparts, it has a higher reactivity and potential for forming various derivatives, making it valuable in research and industrial applications.

Actividad Biológica

Calcium linoleate, a calcium salt of linoleic acid, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is derived from linoleic acid, an essential fatty acid known for its role in various physiological processes. The compound is often studied for its potential health benefits, including its effects on cellular functions and its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on fatty acids demonstrated that unsaturated fatty acids, including linoleic acid, effectively destabilize bacterial cell membranes, leading to cell death. Specifically, linoleic acid was found to be more potent than saturated fatty acids in inhibiting the growth of various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

The antimicrobial effect of this compound is primarily attributed to its ability to disrupt the integrity of bacterial membranes. This disruption leads to the leakage of cellular contents and ultimately results in bacterial cell death. Additionally, linoleic acid may interfere with bacterial metabolic processes by disrupting the electron transport chain .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory responses by downregulating pro-inflammatory cytokines such as IL-6 and IL-8 in human periodontal ligament stem cells (hPDLSCs) . This property may enhance its therapeutic potential in regenerative medicine and tissue engineering.

Case Study: hPDLSCs

A study assessing the effects of calcium silicate cement-based sealers on hPDLSCs found that treatments containing calcium compounds, including this compound derivatives, significantly promoted cell differentiation and mineralization. The study reported that cells treated with these compounds exhibited increased expression of osteogenic markers and enhanced formation of calcified nodules compared to controls .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, it is essential to compare it with other related compounds. The following table summarizes key findings related to the antimicrobial activity of various fatty acids:

| Compound | Bacterial Target | Mechanism | Effectiveness |

|---|---|---|---|

| This compound | Staphylococcus aureus | Disruption of membrane integrity | High |

| Lauric Acid | Bacillus megaterium | Disruption of electron transport | Moderate |

| Myristic Acid | Pseudomonas phaseolicola | Membrane destabilization | Moderate |

| Oleic Acid | Various bacteria | Membrane fluidity modulation | Low |

Propiedades

IUPAC Name |

calcium;(9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H32O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZZMLUWBPPEMU-GRVYQHKQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201015454 | |

| Record name | Calcium dilinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19704-83-7 | |

| Record name | Calcium linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019704837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium dilinoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201015454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium dilinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA24QBU66J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.